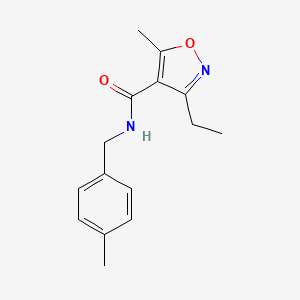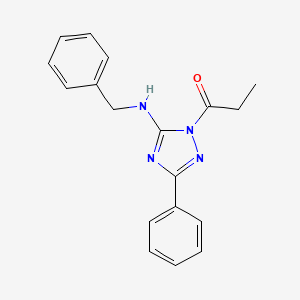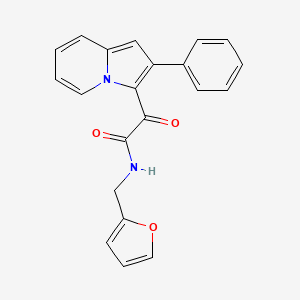![molecular formula C14H24N2O3 B5763806 methyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5763806.png)
methyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has shown potential as a therapeutic agent in the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer.
Mécanisme D'action
Methyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate selectively targets RNA polymerase I transcription by binding to a specific site on the DNA known as the rDNA promoter. This binding prevents the recruitment of transcription factors necessary for the initiation of transcription, leading to the inhibition of ribosomal RNA synthesis. This inhibition ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects
methyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate has been shown to induce DNA damage and activate the p53 pathway, leading to the induction of apoptosis in cancer cells. It has also been shown to inhibit DNA repair mechanisms, leading to increased sensitivity to other DNA-damaging agents. Additionally, methyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate has been shown to inhibit the growth of cancer stem cells, which are believed to be responsible for tumor recurrence and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate has several advantages as a research tool. It is a small molecule inhibitor that is easy to synthesize and can be used in a variety of assays. It has also been shown to be effective in a wide range of cancer types. However, methyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate has some limitations. It has been shown to have off-target effects, which can lead to toxicity in normal cells. Additionally, its mechanism of action is complex and not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on methyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate. One area of interest is the development of combination therapies that use methyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate in conjunction with other anticancer agents. Another area of interest is the development of methyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate analogs that have improved pharmacokinetic properties and reduced off-target effects. Additionally, further studies are needed to fully understand the mechanism of action of methyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate and its potential as a therapeutic agent in the treatment of cancer.
Méthodes De Synthèse
Methyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate is synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of cyclohexylamine and methyl chloroformate to form the intermediate, N-(cyclohexylcarbonyl)methylamine. This intermediate is then reacted with piperidine-4-carboxylic acid to form methyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate.
Applications De Recherche Scientifique
Methyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate has been extensively studied for its potential as a therapeutic agent in the treatment of cancer. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I transcription, which is necessary for the production of ribosomal RNA. methyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate has been shown to induce apoptosis in cancer cells, leading to their death. It has also been shown to sensitize cancer cells to other anticancer agents, such as cisplatin and gemcitabine.
Propriétés
IUPAC Name |
methyl 1-(cyclohexylcarbamoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-19-13(17)11-7-9-16(10-8-11)14(18)15-12-5-3-2-4-6-12/h11-12H,2-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJGYZHLUKUUIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5763749.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]piperidine](/img/structure/B5763757.png)

![1-chloro-2-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5763766.png)
![3-[1-[4-(aminocarbonyl)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5763773.png)

![4-[(2-phenylethyl)sulfonyl]morpholine](/img/structure/B5763783.png)
![2-[benzyl(cyclohexylmethyl)amino]ethanol](/img/structure/B5763787.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5763793.png)
